EINECS 282-339-6

Description

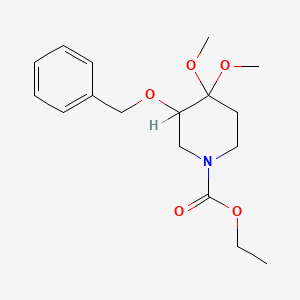

EINECS 282-339-6, identified as Ethyl 4,4-dimethoxy-3-(phenylmethoxy)piperidine-1-carboxylate, is a synthetic organic compound registered in the European Inventory of Existing Commercial Chemical Substances (EINECS). Its molecular structure features a piperidine ring substituted with dimethoxy and phenylmethoxy groups, along with an ethyl carboxylate moiety . This compound is part of a broader class of heterocyclic compounds, which are often utilized in pharmaceutical intermediates, agrochemicals, or specialty chemicals. The EINECS listing ensures its compliance with EU regulatory frameworks, such as REACH, which mandates safety assessments for commercial substances .

Properties

CAS No. |

84176-72-7 |

|---|---|

Molecular Formula |

C17H25NO5 |

Molecular Weight |

323.4 g/mol |

IUPAC Name |

ethyl 4,4-dimethoxy-3-phenylmethoxypiperidine-1-carboxylate |

InChI |

InChI=1S/C17H25NO5/c1-4-22-16(19)18-11-10-17(20-2,21-3)15(12-18)23-13-14-8-6-5-7-9-14/h5-9,15H,4,10-13H2,1-3H3 |

InChI Key |

GBEMWQAUUZLZOG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)N1CCC(C(C1)OCC2=CC=CC=C2)(OC)OC |

Origin of Product |

United States |

Preparation Methods

The synthesis of EINECS 282-339-6 typically involves multiple steps, starting with the preparation of the piperidine ring. The synthetic route may include the following steps:

Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Substitution Reactions: Introduction of the dimethoxy and phenylmethoxy groups onto the piperidine ring.

Esterification: The final step involves the esterification of the carboxylate group with ethyl alcohol under acidic conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions .

Chemical Reactions Analysis

EINECS 282-339-6 can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, leading to the formation of different derivatives.

Hydrolysis: Acidic or basic hydrolysis can break down the ester group to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

EINECS 282-339-6 has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: Studies have explored its potential as a biochemical probe due to its unique structure.

Medicine: Research is ongoing to investigate its potential therapeutic properties, including its use as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of EINECS 282-339-6 involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction cascades, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

EINECS 282-339-6 belongs to the piperidine derivative family, characterized by nitrogen-containing six-membered rings. Below is a comparative analysis with structurally and functionally related compounds:

Key Findings

Structural Diversity in EINECS :

- While 82% of bioactive reference compounds (e.g., ERGO set) share structural features with EINECS substances, unique moieties like DON’s trichothecene backbone lie outside typical industrial chemical domains .

- This compound’s piperidine ring is well-represented in EINECS, but its combined dimethoxy and phenylmethoxy substituents are less common, suggesting niche applications .

Physicochemical Overlap :

- This compound’s logP (~2.5–3.5) aligns with moderately hydrophobic industrial compounds, contrasting with hydrophilic aromatic acids like 4-chloro-3-nitrobenzoic acid (logP ~1.8) .

- ERGO compounds with similar logP values to EINECS substances may still exhibit divergent bioactivity due to structural uniqueness .

Toxicity Prediction: QSAR models for acute toxicity, validated under REACH, prioritize hydrophobicity (logKow) and electrophilic reactivity. Only 0.7% of EINECS compounds (e.g., mononitrobenzenes) have validated QSAR models, highlighting data gaps for complex structures like piperidine derivatives .

Regulatory Coverage :

- This compound’s structural analogs (e.g., other piperidine carboxylates) are often covered by read-across approaches under REACH, leveraging Tanimoto similarity scores (≥70% via PubChem 2D fingerprints) for hazard assessment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.